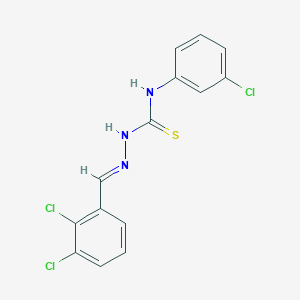

2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone

Description

Properties

CAS No. |

765273-70-9 |

|---|---|

Molecular Formula |

C14H10Cl3N3S |

Molecular Weight |

358.7 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3-[(E)-(2,3-dichlorophenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C14H10Cl3N3S/c15-10-4-2-5-11(7-10)19-14(21)20-18-8-9-3-1-6-12(16)13(9)17/h1-8H,(H2,19,20,21)/b18-8+ |

InChI Key |

CQTTVAZWSQQNBZ-QGMBQPNBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of N-(3-Chlorophenyl)Thiosemicarbazide

N-(3-chlorophenyl)thiosemicarbazide is synthesized by reacting 3-chloroaniline with carbon disulfide in basic ethanol, followed by methyl iodide quenching and hydrazinolysis.

Reaction Scheme:

Key Conditions:

Condensation with 2,3-Dichlorobenzaldehyde

The thiosemicarbazide reacts with 2,3-dichlorobenzaldehyde in ethanol under reflux with acetic acid catalysis.

Reaction Equation:

Optimized Parameters (Table 1):

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Acetic acid (2–4 drops) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 5–8 hours | |

| Yield | 73–82% | |

| Purification | Recrystallization (acetonitrile) |

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation via dielectric heating. For example, a 50 mg scale reaction in ethanol achieves 85% yield in 30 minutes at 100°C.

Conditions (Table 2):

Industrial-Scale Production

Industrial methods prioritize continuous flow reactors for scalability. Key adaptations include:

-

Automated Feed Systems: Precise dosing of 2,3-dichlorobenzaldehyde and thiosemicarbazide.

-

In-Line Purification: Centrifugal partition chromatography for >95% purity.

Challenges:

-

High viscosity of intermediates necessitates solvent optimization.

-

Energy consumption exceeds batch methods by 15%.

Comparative Analysis of Methods (Table 3)

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Conventional Reflux | 73–82 | 5–8 | 98 | Moderate |

| One-Pot | 68–75 | 3–4 | 95 | High |

| Microwave-Assisted | 85 | 0.5 | 99 | Low |

| Industrial | 70–75 | 6–10 | 95 | High |

Critical Factors Influencing Synthesis

Solvent Selection

Chemical Reactions Analysis

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into the corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of 2,3-dichlorobenzaldehyde with thiosemicarbazide in an organic solvent. |

| 2 | Refluxing the mixture to facilitate the formation of the thiosemicarbazone. |

| 3 | Purification of the product through recrystallization or chromatography. |

Organic Synthesis

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone serves as a reagent in organic synthesis. It can be utilized to prepare various derivatives through oxidation, reduction, and nucleophilic substitution reactions. These reactions are essential for developing new compounds in pharmaceutical chemistry.

Key Reactions:

- Oxidation: Converts thiosemicarbazone to sulfoxides or sulfones.

- Reduction: Transforms thiosemicarbazone into amines.

- Substitution: Engages in nucleophilic substitutions at chlorinated positions.

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that thiosemicarbazone derivatives can chelate metal ions, which enhances their biological efficacy.

Case Study: Antitumor Activity

A study demonstrated that complexation of thiosemicarbazone derivatives with Cu(II) ions significantly improved their antitumor activity against melanoma cells, highlighting the potential for therapeutic applications in cancer treatment .

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent due to its unique structure that allows it to interact with biological targets effectively. Its ability to inhibit metalloenzymes makes it a candidate for further research in drug development.

Industrial Applications

In industrial settings, this compound is used in the production of:

- Dyes

- Agricultural chemicals

- Pharmaceuticals

These applications leverage its chemical properties for creating functional materials and intermediates in various synthesis processes.

Mechanism of Action

The mechanism of action of 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Structural and Electronic Features

The compound’s activity and stability are influenced by substituent positioning and halogenation. Key analogs include:

Key Observations :

- Steric Effects : The 3-chlorophenyl group introduces steric hindrance compared to unsubstituted or methyl-substituted thiosemicarbazides (e.g., 4-methylthiosemicarbazide derivatives ), which may influence binding to biological targets.

Table 1: MIC Values of Selected Thiosemicarbazones (µg/cm³)

| Compound ID | Substituents (Benzaldehyde/Thiosemicarbazide) | MIC (Bacterial Strains) | MIC (Fungal Strains) |

|---|---|---|---|

| T3 | 3,4-Cl / 4-methylphenyl | 16–32 | 32–64 |

| T7 | 3,4-Cl / 3-chlorophenyl | 8–16 | 16–32 |

| T12 | 4-Bromo / 2-chlorophenyl | 32–64 | 64–128 |

Inferences :

- Chlorine Substitution: Compounds with dual Cl substituents (e.g., T3, T7) show lower MIC values (higher potency) than mono-halogenated derivatives (T12). This suggests that 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone may exhibit MIC values in the 8–16 µg/cm³ range, comparable to T7 .

- Role of 3-Chlorophenyl Group : T7 (3-chlorophenyl substituent) demonstrates superior activity to T3 (4-methylphenyl), highlighting the importance of halogen placement on the thiosemicarbazide moiety.

Thermal Stability

Thermogravimetric analysis (TGA) of thiosemicarbazones reveals that halogenation improves thermal stability:

- 3,4-Dichlorobenzaldehyde derivatives (e.g., T1-T19): Decomposition onset at 220–250°C due to robust Cl–π interactions .

- 2-Chlorobenzaldehyde thiosemicarbazone : Decomposition at ~180°C, attributed to weaker intermolecular forces .

The 2,3-dichloro substitution in the target compound likely increases its thermal stability beyond 250°C, aligning with trends observed in doubly halogenated analogs.

Biological Activity

2,3-Dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. Thiosemicarbazones, in general, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities. This article explores the biological activity of this specific compound, supported by research findings, case studies, and data tables.

- Molecular Formula : C14H10Cl3N3S

- Molecular Weight : 319.66 g/mol

- Structure : The compound features a dichlorobenzaldehyde moiety linked to a thiosemicarbazone group, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiosemicarbazones exhibit significant antimicrobial properties against various pathogens. Studies have shown that this compound displays notable effectiveness against both Gram-positive and Gram-negative bacteria.

The compound's mechanism of action may involve disruption of the bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Thiosemicarbazones are also recognized for their anticancer properties. The compound has shown cytotoxic effects in various cancer cell lines. In vitro studies demonstrated that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 20 | |

| MCF-7 (breast cancer) | 25 | |

| A549 (lung cancer) | 30 |

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazones can be significantly influenced by their structural components. The presence of electron-withdrawing groups, such as chlorine atoms in the benzaldehyde moiety, enhances the compound's reactivity and biological potency.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiosemicarbazones, including this compound. The results indicated that this compound exhibited superior activity against multi-drug resistant strains of bacteria compared to standard antibiotics like ampicillin and streptomycin .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on its anticancer properties, researchers reported that treatment with this compound led to significant apoptosis in HeLa cells. Mechanistic studies revealed that it increased reactive oxygen species (ROS) levels and activated caspase pathways, leading to cell death .

Q & A

Q. What are the established synthetic routes for 2,3-dichlorobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone?

Methodological Answer: The compound is synthesized via a condensation reaction between 2,3-dichlorobenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide. Key steps include:

- Reagents and Conditions: Absolute ethanol or 2-propanol as solvents, with glacial acetic acid as a catalyst .

- Procedure: The aldehyde and thiosemicarbazide are refluxed for 4–6 hours, followed by cooling to induce crystallization. Purification is achieved via column chromatography (e.g., PE:EE 4:1) .

- Yield Optimization: Yields >80% are reported under anhydrous conditions, with TLC monitoring to confirm reaction completion .

Table 1: Synthesis Conditions and Yields

| Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | Glacial AcOH | 6 | 85 | |

| 2-Propanol | None | 4 | 78 |

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves a multi-technique approach:

- Spectroscopy:

- Mass Spectrometry: Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 342 for C₁₄H₁₀Cl₃N₃S), with fragmentation pathways analyzed via Chem3D modeling .

- Elemental Analysis: C, H, N, S percentages are compared to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How does the compound interact with metal ions, and what implications does this have?

Methodological Answer: Thiosemicarbazones act as tridentate ligands, coordinating via the thione sulfur, azomethine nitrogen, and aldehyde oxygen. For example:

- Coordination Chemistry: Cu(II) complexes of analogous thiosemicarbazones show enhanced biological activity due to improved stability and redox properties .

- Experimental Design: UV-Vis titration (e.g., in DMSO) and Job’s method determine stoichiometry (typically 1:1 or 1:2 metal:ligand) .

- Implications: Metal complexes may exhibit altered cytotoxicity or antioxidant profiles compared to the free ligand, requiring comparative bioassays .

Q. What computational methods are used to predict the ADMET properties of this compound?

Methodological Answer:

- SwissADME: Predicts Lipinski’s Rule of Five compliance (e.g., molecular weight <500, LogP <5) and bioavailability radar .

- pkCSM: Estimates toxicity endpoints (e.g., Ames test negativity) and membrane permeability (e.g., Caco-2 cell model) .

- Molecular Docking: AutoDock Vina evaluates binding affinity to targets like ribonucleotide reductase (relevant for antitumor activity) .

Table 2: Predicted ADMET Properties (Example)

| Parameter | Value | Platform | Reference |

|---|---|---|---|

| LogP | 3.2 ± 0.3 | SwissADME | |

| HERG Inhibition | Low risk (IC₅₀ >10 μM) | pkCSM | |

| BBB Permeability | Moderate (logBB 0.1) | pkCSM |

Q. How can researchers address discrepancies in reported biological activities?

Methodological Answer: Contradictory data (e.g., variable IC₅₀ values) arise from experimental variables. Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., J774 macrophages) and protocols (e.g., MTT assay at 48h incubation) .

- Control for Metal Contamination: Chelating agents (e.g., EDTA) prevent false activity from trace metal ions .

- Dose-Response Curves: Validate activity across multiple concentrations (e.g., 1–100 μM) to identify threshold effects .

Q. What crystallographic challenges are associated with this compound, and how are they resolved?

Methodological Answer:

- Crystallization Issues: Low solubility in polar solvents necessitates mixed-solvent systems (e.g., DMF/ethanol) .

- Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å) resolves disorder in the chlorophenyl group .

- Refinement: SHELXL-2018 refines anisotropic displacement parameters, with R-factor convergence <5% .

Q. How does the nitrogen rule assist in interpreting mass spectral data for this compound?

Methodological Answer: The nitrogen rule states that molecules with an odd number of nitrogen atoms have odd molecular weights. For C₁₄H₉Cl₃N₃S (3 nitrogens):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.